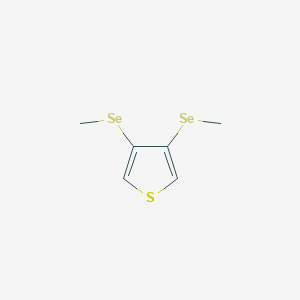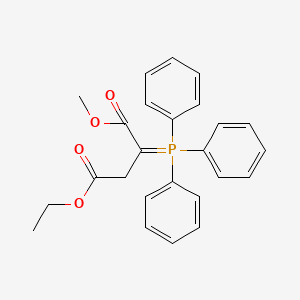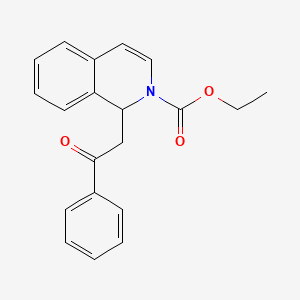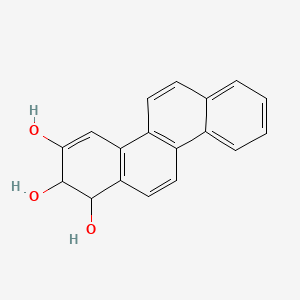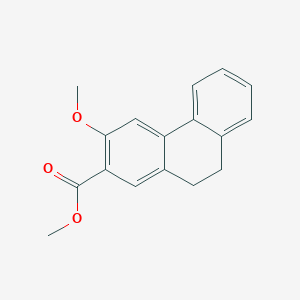![molecular formula C14H23BrN2O B14419178 (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a complex organic compound that features a pyridinium ion with an octyl chain and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-octylpyridinium chloride with hydroxylamine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced pyridine compounds, and various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with cellular components. The pyridinium ion can interact with cell membranes, leading to increased permeability and potential cell lysis. The hydroxylamine group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Octylpyridinium chloride: Similar structure but lacks the hydroxylamine group.
Paraquat: A bipyridinium compound with herbicidal properties.
Pinaverium bromide: A quaternary ammonium compound used as a spasmolytic agent.
Uniqueness
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of both the pyridinium ion and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Propiedades
Fórmula molecular |
C14H23BrN2O |
|---|---|
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-14(9-12-16)13-15-17;/h8-9,11-13H,2-7,10H2,1H3;1H |
Clave InChI |
HHPUBVMALXSKDQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-] |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)

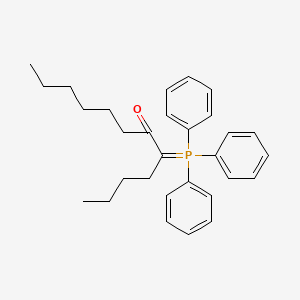
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
